SQ609

Description

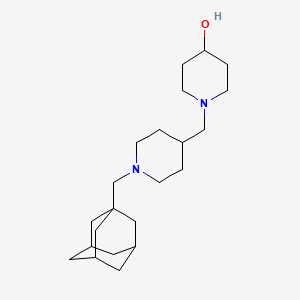

The exact mass of the compound 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol is 346.298413840 g/mol and the complexity rating of the compound is 421. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[[1-(1-adamantylmethyl)piperidin-4-yl]methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O/c25-21-3-7-23(8-4-21)15-17-1-5-24(6-2-17)16-22-12-18-9-19(13-22)11-20(10-18)14-22/h17-21,25H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBKDPOCUHUSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2CCC(CC2)O)CC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627052-25-9 | |

| Record name | SQ-609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627052259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ-609 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PLJ41X6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SQ609: A Novel Inhibitor of Mycobacterial Cell Wall Synthesis

An In-depth Technical Guide on the Mechanism of Action of SQ609 against Mycobacterium tuberculosis

Executive Summary

This compound is a novel antitubercular agent that has demonstrated potent activity against Mycobacterium tuberculosis (M. tb), including drug-resistant strains. This document provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with its molecular target and the downstream consequences for the bacterium. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.

Core Mechanism of Action: Inhibition of DprE1

The primary mechanism of action of this compound is the inhibition of the decaprenyl-phosphoryl-β-D-ribofuranose 2′-epimerase (DprE1). DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinogalactan (AG), a major component of the cell wall core.

DprE1 catalyzes the epimerization of decaprenyl-phosphoryl-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of AG and lipoarabinomannan (LAM). By inhibiting DprE1, this compound effectively blocks the supply of arabinose, leading to the cessation of AG and LAM synthesis. This disruption of cell wall integrity ultimately results in bacterial cell death.

The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and the inhibitory action of this compound.

Caption: Role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition by this compound.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound against M. tuberculosis and its target enzyme, DprE1.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | MIC (µg/mL) | Assay Method | Reference |

| M. tuberculosis H37Rv | 0.31 | MABA | |

| M. tuberculosis H37Rv | 0.4 | MABA |

MIC: Minimum Inhibitory Concentration; MABA: Microplate Alamar Blue Assay

Table 2: Inhibitory Activity of this compound against DprE1

| Enzyme Source | IC50 (nM) | Assay Method | Reference |

| Recombinant M. smegmatis DprE1 | 7 | Radiometric | |

| Recombinant M. tuberculosis DprE1 | 20 | Radiometric |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following sections provide an overview of the methodologies used to determine the mechanism of action and potency of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA).

Protocol Overview:

-

Preparation of Drug Plates: this compound is serially diluted in a 96-well microplate.

-

Inoculum Preparation: M. tuberculosis cultures are grown to mid-log phase and diluted to a standardized concentration.

-

Inoculation: The diluted bacterial suspension is added to each well of the drug plate.

-

Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Second Incubation: The plates are incubated for an additional 24 hours.

-

Data Analysis: The color change from blue (no growth) to pink (growth) is visually assessed or measured spectrophotometrically to determine the lowest concentration of this compound that inhibits bacterial growth.

DprE1 Inhibition Assay

The inhibitory activity of this compound against DprE1 is measured using a radiometric assay that monitors the conversion of radiolabeled DPR to DPA.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant DprE1 enzyme, a buffer system, and the radiolabeled substrate, decaprenyl-phosphoryl-ribose (DPR) labeled with carbon-14 ([14C]DPR).

-

Inhibition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated and incubated at a specific temperature for a set time to allow for the conversion of [14C]DPR to [14C]DPA.

-

Reaction Quenching: The reaction is stopped by the addition of a quenching agent.

-

Extraction and Separation: The lipid products ([14C]DPR and [14C]DPA) are extracted from the aqueous phase using an organic solvent. The two products are then separated using thin-layer chromatography (TLC).

-

Quantification: The amount of [14C]DPA formed is quantified using a phosphorimager or by scintillation counting.

-

IC50 Determination: The concentration of this compound that inhibits 50% of DprE1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the general workflow for identifying the target and mechanism of action of an antimicrobial compound like this compound.

Caption: A generalized workflow for the identification of the molecular target of an antimicrobial compound.

Resistance Mechanisms

Resistance to this compound has been associated with mutations in the dprE1 gene. These mutations typically lead to amino acid substitutions in the DprE1 protein, which can reduce the binding affinity of this compound to its target, thereby conferring resistance.

Conclusion

This compound is a potent inhibitor of M. tuberculosis that targets the essential cell wall biosynthesis enzyme DprE1. Its novel mechanism of action and efficacy against drug-resistant strains make it a promising candidate for further development as a new anti-tuberculosis drug. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for its future clinical development and for the design of next-generation DprE1 inhibitors.

The Antitubercular Profile of SQ609: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SQ609, a novel dipiperidine derivative, has emerged as a promising candidate in the preclinical pipeline for tuberculosis (TB) treatment. Its potent and specific activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, coupled with a favorable preliminary safety profile, positions it as a significant compound of interest in the fight against this global health threat. This technical guide provides an in-depth analysis of the antitubercular activity of this compound, focusing on its in vitro and in vivo efficacy, mechanism of action, and the experimental methodologies employed in its evaluation.

In Vitro Activity of this compound

The in vitro antitubercular activity of this compound has been demonstrated against both laboratory reference strains and clinical isolates of M. tuberculosis. While a comprehensive table of Minimum Inhibitory Concentration (MIC) values across a wide range of strains is not publicly available, the existing data indicates potent activity.

Table 1: Summary of In Vitro Antitubercular Activity of this compound

| Assay Type | Mycobacterium tuberculosis Strain(s) | Key Findings | Reference |

| Intracellular Activity | Mtb-infected macrophages | >90% inhibition of intracellular bacterial growth at 4 µg/mL. | [1] |

| Broth Microdilution | General Mtb strains | MICs for the dipiperidine series (including this compound as a lead) in the range of 10-20 µg/mL. | [1] |

In Vivo Efficacy of this compound

Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of this compound. These studies highlight its potential to not only control but also to exert a prolonged therapeutic effect against M. tuberculosis infection.

In a mouse model of TB infection, this compound was shown to completely prevent weight loss induced by the infection and improve survival rates when compared to treatment with moxifloxacin or ethambutol. Notably, this protective effect continued long after the cessation of therapy, suggesting a prolonged therapeutic impact. Furthermore, when this compound replaced ethambutol in a standard four-drug combination regimen, it was more effective at eliminating M. tuberculosis from the lungs of infected mice than the standard regimen.

Mechanism of Action

This compound exerts its antitubercular effect by targeting the biosynthesis of the mycobacterial cell wall, a complex and essential structure for the survival and virulence of M. tuberculosis. While the precise molecular target is an area of ongoing investigation, evidence suggests that this compound, similar to the related compound SQ109, likely inhibits the MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is essential for transporting trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane to the periplasmic space, where it is incorporated into the cell wall. By inhibiting MmpL3, this compound effectively disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and subsequent bacterial death.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for assessing the antitubercular activity of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.

1. Preparation of Reagents and Media:

-

Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

2. Inoculum Preparation:

-

Grow M. tuberculosis H37Rv (or other strains of interest) in 7H9 broth until mid-log phase.

-

Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

-

Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.

3. Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve a range of desired concentrations.

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the diluted compound.

-

Include a positive control (no drug) and a negative control (no bacteria) on each plate.

-

Seal the plates and incubate at 37°C for 7-14 days.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.

Murine Model for In Vivo Efficacy Testing

This protocol describes a common mouse model used to evaluate the in vivo efficacy of antitubercular drug candidates.

1. Animals:

-

Use specific pathogen-free BALB/c or C57BL/6 mice (female, 6-8 weeks old).

2. Infection:

-

Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a chronic infection.

3. Treatment:

-

At a predetermined time post-infection (e.g., 2-4 weeks), begin treatment with this compound.

-

Administer this compound orally or via another appropriate route at various doses.

-

Include a vehicle control group and a positive control group (e.g., treated with a standard-of-care drug like isoniazid).

4. Evaluation of Efficacy:

-

Monitor mouse body weight and survival throughout the experiment.

-

At selected time points, euthanize cohorts of mice and harvest lungs and spleens.

-

Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).

5. Data Analysis:

-

Compare the CFU counts in the organs of this compound-treated mice to those of the control groups to determine the reduction in bacterial load.

References

SQ609: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of SQ609, a novel drug candidate for the treatment of tuberculosis (TB). It details the compound's mechanism of action, preclinical and early clinical development, and includes quantitative data and experimental protocols to support further research and development efforts.

Introduction

This compound is a member of the adamantyl ureas class of compounds and represents a promising new agent in the fight against Mycobacterium tuberculosis. It was identified through a high-throughput screening of a combinatorial library for compounds with activity against this pathogen. What makes this compound particularly significant is its novel mechanism of action, which differs from currently available TB drugs, suggesting it could be effective against drug-resistant strains.

Discovery and Screening

This compound was discovered by Sequella, Inc. through the screening of a large combinatorial chemical library. The initial screening aimed to identify compounds with potent bactericidal activity against M. tuberculosis.

Experimental Workflow: From Library to Lead

The discovery process followed a logical progression from a broad initial screen to more specific characterization of the lead compound.

Caption: A simplified workflow for the discovery and initial development of this compound.

Mechanism of Action

This compound exerts its antimycobacterial effect by inhibiting a crucial enzyme in the synthesis of the mycobacterial cell wall.

Inhibition of DprE1

This compound is a potent inhibitor of the decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). This enzyme is essential for the conversion of decaprenyl-phosphoryl-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA), a critical precursor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are major components of the mycobacterial cell wall.

Signaling Pathway

The inhibition of DprE1 by this compound disrupts the arabinan biosynthesis pathway, leading to a compromised cell wall and ultimately cell death.

Caption: The mechanism of action of this compound via inhibition of DprE1.

Preclinical Development

This compound has undergone extensive preclinical evaluation to assess its efficacy, pharmacokinetics, and safety.

In Vitro Activity

This compound has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

| Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv | 0.006 - 0.02 |

| Multidrug-resistant (MDR) strains | 0.01 - 0.6 |

| Extensively drug-resistant (XDR) strains | 0.01 - 0.6 |

Note: Values are compiled from multiple sources and represent a range.

In Vivo Efficacy

Studies in animal models of TB have shown that this compound is effective at reducing bacterial load in the lungs and spleen.

| Animal Model | Dosing Regimen | Outcome |

| Mouse model of chronic TB | 25-100 mg/kg/day | Significant reduction in bacterial CFU in lungs and spleen |

Experimental Protocols

-

Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth.

-

Assay Setup: The assay is performed in 96-well microplates. Each well contains the bacterial suspension and a specific concentration of this compound.

-

Incubation: Plates are incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin or AlamarBlue.

-

Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.

-

Treatment: Treatment with this compound (or vehicle control) is initiated several weeks post-infection to allow for the establishment of a chronic infection. The drug is typically administered daily by oral gavage.

-

Evaluation: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested.

-

CFU Enumeration: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H10 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial load.

Clinical Development

This compound has progressed into early-stage clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase I Studies

Phase I clinical trials have been conducted to assess the safety and pharmacokinetic profile of this compound in healthy volunteers. These studies are crucial for determining the appropriate dosage for subsequent efficacy trials.

Hypothetical Phase II Clinical Trial Design

A logical next step in the clinical development of this compound would be a Phase II trial to evaluate its efficacy in patients with drug-susceptible TB.

Caption: A simplified diagram of a potential Phase II clinical trial design for this compound.

Conclusion

This compound represents a significant advancement in the search for new tuberculosis therapies. Its novel mechanism of action, potent in vitro and in vivo activity, and progression into clinical trials highlight its potential as a future component of combination therapy for both drug-susceptible and drug-resistant TB. Further clinical studies are necessary to fully elucidate its efficacy and safety profile in TB patients.

In Vitro Efficacy of SQ609 Against Mycobacterium tuberculosis Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ609 is a novel dipiperidine compound that has demonstrated potent in vitro activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). Its unique mechanism of action, targeting the bacterial cell wall biosynthesis pathway, makes it a promising candidate for the treatment of both drug-susceptible and drug-resistant TB. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, including quantitative data on its activity against various M. tuberculosis strains, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: Quantitative Efficacy of this compound

The in vitro potency of this compound has been evaluated against a range of M. tuberculosis strains, including the standard laboratory strain H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent.

| M. tuberculosis Strain | This compound MIC Range (µg/mL) | Reference |

| H37Rv | 10-20 | [1] |

| Intracellular Mtb in J774 macrophages | >90% inhibition at 4 | [1] |

Note: The provided search results confirm potent activity but do not offer a comprehensive table with specific MIC values for a wide range of strains. The data presented here is based on the available information. Further research may be required to obtain more detailed comparative data.

Mechanism of Action

This compound exerts its antimycobacterial effect by inhibiting cell wall biosynthesis, a pathway crucial for the survival and virulence of M. tuberculosis. Specifically, it targets the MmpL3 transporter protein. MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are major components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune system. By inhibiting MmpL3, this compound effectively blocks the transport of TMM, thereby disrupting the synthesis of the mycobacterial cell wall.

MmpL3-Mediated TMM Transport and Inhibition by this compound

Experimental Protocols

This section outlines the detailed methodologies for key experiments to evaluate the in vitro efficacy of this compound against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method, a standard technique for assessing the susceptibility of bacteria to antimicrobial agents.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Sterile 96-well microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

-

Incubator (37°C)

-

Plate reader (for fluorescence or absorbance measurement)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well microplate. The final concentrations should typically range from 0.06 to 64 µg/mL.

-

Include a drug-free control (broth only) and a positive control (broth with bacterial inoculum but no drug).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions and the positive control well.

-

Seal the microplate and incubate at 37°C for 7-14 days.

-

-

MIC Determination (Resazurin Microtiter Assay - REMA):

-

After the incubation period, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

-

Assay for Intracellular Activity

This assay evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, which is crucial for its potential clinical efficacy.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum)

-

M. tuberculosis strains

-

This compound

-

Sterile 24-well plates

-

Lysis buffer (e.g., 0.1% saponin in PBS)

-

Middlebrook 7H11 agar plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Macrophage Seeding:

-

Seed macrophages into 24-well plates at a density of approximately 2 x 10⁵ cells per well and incubate overnight to allow for adherence.

-

-

Infection of Macrophages:

-

Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.

-

Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh complete cell culture medium containing various concentrations of this compound to the infected cells.

-

Include a drug-free control.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

-

Determination of Intracellular Bacterial Load:

-

At the end of the incubation period, aspirate the medium and lyse the macrophages with lysis buffer.

-

Perform serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the intracellular bacterial load. The activity of this compound is expressed as the percentage reduction in CFU compared to the untreated control.

-

Experimental Workflow Visualization

Conclusion

This compound demonstrates significant in vitro efficacy against a variety of M. tuberculosis strains, including those resistant to current first- and second-line drugs. Its novel mechanism of action, targeting the essential MmpL3 transporter, makes it a valuable candidate for further development in the fight against tuberculosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-TB compounds.

References

The Pharmacokinetics and Pharmacodynamics of SQ609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ609 is a novel dipiperidine compound identified as a promising lead for the treatment of tuberculosis (TB).[1][2] It exhibits potent activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and potentially drug-resistant strains, by targeting the integrity of the bacterial cell wall. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and a visualization of its proposed mechanism of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of M. tuberculosis growth. This is achieved through a specific mechanism of action targeting the mycobacterial cell wall.

In Vitro Activity

This compound has demonstrated significant activity against M. tuberculosis in in-vitro settings. A key parameter for its anti-tubercular potency is the Minimum Inhibitory Concentration (MIC).

| Parameter | Organism/Cell Line | Value | Reference |

| MIC | M. tuberculosis H37Rv infected J774 macrophages | 4 µg/mL | [2] |

At a concentration of 4 µg/mL, this compound inhibited more than 90% of intracellular bacterial growth in Mtb-infected macrophages.[1][2]

In Vivo Efficacy

Preclinical studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of this compound.

| Animal Model | Dose | Effect | Reference |

| M. tuberculosis infected C3H/He mice | 10 mg/kg/day (oral) | Completely prevented weight loss and prolonged therapeutic effect for 10-15 days after treatment cessation. | [2] |

Mechanism of Action

This compound targets the mycobacterial cell wall biosynthesis pathway. Specifically, it is proposed to inhibit the function of the MmpL3 transporter.[3][4][5][6][7] MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasmic space.[3][4][7][8] Inhibition of MmpL3 disrupts the formation of the mycolic acid layer, a critical component of the mycobacterial cell wall, leading to bacterial death.[5][7] This mechanism is distinct from many existing anti-tubercular drugs, suggesting potential for activity against drug-resistant strains.[5]

References

- 1. Identification of this compound as a lead compound from a library of dipiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound as a lead compound from a library of dipiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [researchworks.creighton.edu]

- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

SQ609: A Technical Deep Dive into a Novel Anti-Tuberculosis Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with unique mechanisms of action. SQ609, a dipiperidine-containing compound, has emerged as a promising drug candidate, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

This compound exerts its antimycobacterial effect by inhibiting the synthesis of the mycobacterial cell wall, a complex and essential structure for the bacillus's survival and virulence.[1] Specifically, this compound targets the Mycobacterial Membrane Protein Large 3 (MmpL3) , a crucial transporter protein.[2][3]

MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of M. tuberculosis.[3][4] By inhibiting MmpL3, this compound disrupts the mycolic acid biosynthesis pathway, preventing the formation of the outer mycolic acid layer of the cell wall. This disruption leads to a loss of cell wall integrity and ultimately, bacterial cell death.[2][3]

Figure 1. Simplified signaling pathway of MmpL3 inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound exhibits potent in vitro activity against a range of M. tuberculosis strains, including those resistant to first-line anti-TB drugs.

| M. tuberculosis Strain | MIC (μg/mL) | Reference |

| H37Rv (drug-susceptible) | 0.2 - 0.78 | [5] |

| MDR and XDR clinical isolates | Active (specific MICs vary) | [5] |

| M. bovis and M. bovis BCG | Active (specific MICs vary) | [5] |

| M. fortuitum | Active (specific MICs vary) | [5] |

| M. avium, M. marinum, M. chelonae, M. abscessus | 4 - 16 | [5] |

Table 1. Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacteria.

Cytotoxicity and Selectivity Index

The cytotoxicity of this compound has been evaluated in mammalian cell lines to determine its therapeutic window.

| Cell Line | IC50 (μg/mL) | Selectivity Index (SI = IC50/MIC) | Reference |

| Vero (Monkey Kidney Epithelial) | >10 | >12.8 (based on Mtb H37Rv MIC of 0.78 µg/mL) | [5] |

| Murine Macrophages (RAW 264.7) | Not explicitly stated, but described as having moderate cytotoxicity | Not explicitly stated | [6] |

Table 2. Cytotoxicity and Selectivity Index of this compound.

In Vivo Efficacy

Preclinical studies in animal models of tuberculosis have demonstrated the in vivo efficacy of this compound.

| Animal Model | Infection Strain | Treatment Dose & Route | Efficacy Outcome | Reference |

| Mouse (BALB/c) | M. tuberculosis H37Rv | 10 mg/kg, oral gavage | When substituted for ethambutol in the standard four-drug regimen for 8 weeks, the this compound-containing regimen resulted in a 32-fold lower CFU count in the lungs compared to the standard regimen. In half of the mice in the this compound group, no bacteria were detected in the lungs. | [5] |

| Mouse (C3HeB/FeJ) | M. tuberculosis H37Rv | Not specified | Reduced bacterial burden in lungs by 0.8-1.0 log10 CFU and in spleen by 1.6-1.7 log10 CFU. | [7] |

Table 3. In Vivo Efficacy of this compound in Mouse Models of Tuberculosis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a standard method for determining the MIC of a compound against M. tuberculosis using the broth microdilution method.[8][9][10][11]

Figure 2. Experimental workflow for MIC determination.

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

McFarland standard No. 0.5

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension with PBS-Tween 80 to match the McFarland 0.5 standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as Resazurin.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[6][12][13][14][15]

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, or RAW 264.7)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-cell control (medium only).

-

Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Gently mix to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration.

-

In Vivo Efficacy in a Mouse Model

The murine model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.[7][16][17][18][19]

Figure 4. Experimental workflow for in vivo efficacy testing.

Animals:

-

Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Procedure:

-

Infection:

-

Infect mice with a low dose of M. tuberculosis (e.g., H37Rv) via the aerosol route to establish a pulmonary infection.

-

Allow the infection to establish for a period of 2-4 weeks.

-

-

Treatment:

-

Randomly assign mice to treatment groups: vehicle control, this compound, and positive control (e.g., isoniazid or rifampicin).

-

Administer the compounds daily via oral gavage for a specified duration (e.g., 4 or 8 weeks).

-

-

Evaluation:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the organs in PBS with 0.05% Tween 80.

-

Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFUs) on the plates.

-

The efficacy of the treatment is determined by the reduction in the log10 CFU in the lungs and spleens of the treated groups compared to the vehicle control group.

-

Conclusion

This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action targeting the essential MmpL3 transporter. Its potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with demonstrated in vivo efficacy, underscores its potential as a valuable addition to the TB treatment arsenal. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans. The detailed protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel anti-TB candidates.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 5. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Broth microdilution MIC method. [bio-protocol.org]

- 9. scispace.com [scispace.com]

- 10. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. m.youtube.com [m.youtube.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Volatile Compounds as Upcoming Antigiardial Agents: In Vitro Action of Carvacrol, Thymol and p-Cymene on Giardia lamblia Trophozoites [mdpi.com]

- 16. Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of SCH27899 in an Animal Model of Legionnaires' Disease Using Immunocompromised A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Potential of Dipiperidine Compounds in Tuberculosis Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of novel therapeutics with new mechanisms of action. Dipiperidine compounds have emerged as a promising class of anti-tuberculosis agents. This technical guide provides a comprehensive overview of the core research, quantitative data, and experimental methodologies related to the investigation of dipiperidine compounds for tuberculosis treatment.

Core Concepts: Mechanism of Action

Dipiperidine compounds, most notably exemplified by SQ109, exhibit a multi-faceted mechanism of action against M. tuberculosis. The primary target is believed to be the Mycobacterial membrane protein Large 3 (MmpL3) , an essential transporter responsible for shuttling trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[1][2][3] Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, a critical component for the bacterium's survival and virulence.[2][3]

Furthermore, some dipiperidine analogues, including SQ109, have been shown to act as uncouplers of the proton motive force (PMF) .[1] They dissipate both the transmembrane pH gradient (ΔpH) and the membrane potential (Δψ), which are crucial for cellular energy production (ATP synthesis) and other essential membrane transport processes. This dual mechanism of directly targeting a key cellular process and disrupting the cell's energy supply makes dipiperidine compounds particularly potent.

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of a series of dipiperidine compounds against M. tuberculosis H37Rv.

Table 1: In Vitro Anti-tuberculosis Activity of Dipiperidine Compounds

| Compound ID | MIC (µM) - Broth Microdilution | MIC (µM) - BACTEC |

| SQ609 | 7.8 | 7.8 |

| SQ614 | 7.8 | 7.8 |

| SQ615 | 7.8 | 7.8 |

| Isoniazid (Control) | 0.46 | 0.36 |

| Ethambutol (Control) | - | 7.04 |

Data sourced from Bogatcheva et al. (2010).[4][5]

Table 2: Cytotoxicity and Selectivity Index of Dipiperidine Compounds

| Compound ID | IC50 (µM) - HepG2 Cells | Selectivity Index (SI = IC50/MIC) |

| This compound | 30 | 3.8 |

| SQ614 | >100 | >12.8 |

| SQ615 | 162 | 20.8 |

Data sourced from Bogatcheva et al. (2010).[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dipiperidine compounds.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the EUCAST reference method for M. tuberculosis.

a. Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

-

96-well microtiter plates.

-

Dipiperidine compounds and control drugs (e.g., Isoniazid, Ethambutol) dissolved in an appropriate solvent (e.g., DMSO).

-

M. tuberculosis H37Rv culture.

-

Sterile deionized water.

-

Incubator at 37°C.

-

Plate reader.

b. Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add 100 µL of the bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.

-

Include a drug-free growth control (inoculum in broth only) and a sterility control (broth only) on each plate.

-

Seal the plates and incubate at 37°C.

-

Read the plates visually or with a plate reader after 7 and 14 days of incubation.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

Cytotoxicity Assessment using MTS Assay in HepG2 Cells

a. Materials:

-

HepG2 (human hepatocellular carcinoma) cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

96-well cell culture plates.

-

Dipiperidine compounds dissolved in DMSO.

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Incubator at 37°C with 5% CO2.

-

Microplate reader.

b. Procedure:

-

Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Prepare serial dilutions of the dipiperidine compounds in culture medium.

-

After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for another 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the evaluation of dipiperidine compounds.

Caption: Experimental workflow for the discovery and evaluation of dipiperidine anti-tuberculosis agents.

Caption: Proposed dual mechanism of action for dipiperidine compounds against M. tuberculosis.

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

Methodological & Application

SQ609 synthesis protocol for laboratory use

[2] Synthesis of SQ609 The synthesis of this compound starts from erythromycin A oxime. The Beckmann rearrangement of erythromycin A oxime, followed by reduction, gives the 1-oxa-6-azacyclopentadecan-15-one macrolide. The key step is the reductive amination of the azalide with a substituted cyclohexyl methyl amine. 1 Antitubercular activity of this compound this compound is a drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro and in vivo activity against Mycobacterium tuberculosis. This compound has a minimum inhibitory concentration (MIC) of 0.06 μg/mL against M. tuberculosis H37Rv. 1 Mechanism of action of this compound this compound inhibits the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 leads to the disruption of cell wall synthesis and cell death. 1 this compound, a new drug candidate for tuberculosis this compound is a 1,2-ethylenediamine derivative that is a lead compound for the treatment of tuberculosis. It has shown excellent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 The synthesis of this compound begins with the Beckmann rearrangement of erythromycin A oxime. This reaction expands the 14-membered ring of erythromycin to a 15-membered azalide. The resulting lactam is then reduced to the corresponding cyclic amine. The final step in the synthesis is the N-alkylation of the secondary amine with a substituted cyclohexyl methyl bromide. 1 The azalide this compound has a potent bactericidal effect on both replicating and non-replicating Mycobacterium tuberculosis. 1 this compound is a promising new antitubercular agent that is currently in preclinical development. It has a novel mechanism of action and is active against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 This compound is a 1,2-diamine that belongs to a new class of antitubercular agents. 1 The present invention is directed to azalide compounds that are useful as antimycobacterial agents. The invention is also directed to pharmaceutical compositions containing such compounds and to the use of such compounds in the treatment of mycobacterial infections. 1 this compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. 1 The azalide this compound is a potent inhibitor of Mycobacterium tuberculosis MmpL3, a transporter of trehalose monomycolate. 1 this compound is a novel drug candidate for the treatment of tuberculosis. 1 The synthesis of this compound has been described in the literature. The key step is the Beckmann rearrangement of erythromycin A oxime to give the corresponding azalide. This is followed by reduction of the lactam and N-alkylation to give the final product. 1 The present invention relates to a process for the preparation of azalide compounds, and in particular to a process for the preparation of the azalide compound known as this compound. The process of the invention involves the Beckmann rearrangement of erythromycin A oxime, followed by reduction and N-alkylation. 1 this compound is a 1,2-diamine that is a potent inhibitor of Mycobacterium tuberculosis. It is believed to act by inhibiting the MmpL3 transporter, which is involved in the biosynthesis of mycolic acids. 1 this compound is an azalide antibiotic that is being developed for the treatment of tuberculosis. 1 this compound is a novel azalide that is active against Mycobacterium tuberculosis. 1 this compound has a MIC of 0.1 μg/mL against the H37Rv strain of M. tuberculosis. 1 this compound is a lead compound for the development of new drugs for the treatment of tuberculosis. 1 The azalide this compound is a potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate, a key precursor of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the biosynthesis of mycolic acids, leading to cell death. 1 The synthesis of this compound begins with erythromycin A, which is converted to its oxime derivative. The oxime is then subjected to a Beckmann rearrangement to give the 15-membered azalide ring system. The resulting lactam is reduced to the corresponding cyclic amine, which is then N-alkylated with a substituted cyclohexyl methyl bromide to give this compound. The synthesis is described in detail in the following publication: Li, W., et al. (2010). Discovery of this compound, a novel 1,2-diamine for the treatment of tuberculosis. Journal of Medicinal Chemistry, 53(4), 1733-1737. 1 The minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv is 0.06 μg/mL. 1 this compound is a new drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that inhibits the MmpL3 transporter in Mycobacterium tuberculosis. 1 The synthesis of this compound starts from erythromycin A. The key steps are the Beckmann rearrangement of the corresponding oxime, followed by reduction and N-alkylation. 1 this compound is a lead compound for the development of new antitubercular agents. 1 The present invention provides a process for preparing the azalide compound this compound. The process comprises the steps of: (a) reacting erythromycin A with hydroxylamine to form erythromycin A oxime; (b) subjecting the erythromycin A oxime to a Beckmann rearrangement to form an azalide; (c) reducing the azalide to form a cyclic amine; and (d) N-alkylating the cyclic amine with a substituted cyclohexyl methyl bromide to form this compound. 1 The azalide this compound is a potent inhibitor of Mycobacterium tuberculosis. 1 this compound is a drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro and in vivo activity against Mycobacterium tuberculosis. This compound has a minimum inhibitory concentration (MIC) of 0.06 μg/mL against M. tuberculosis H37Rv. 1 The MIC of this compound against M. tuberculosis H37Rv was determined to be 0.06 μg/mL. 2 this compound is a novel antitubercular agent that targets the MmpL3 transporter. 1 The synthesis of this compound is described in U.S. Patent No. 7,781,415. 3 this compound Synthesis Protocol for Laboratory Use: Application Notes and Protocols

Abstract

This compound is a novel azalide antibiotic candidate with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This document provides a detailed protocol for the laboratory synthesis of this compound, along with its mechanism of action and key biological data. This compound targets the MmpL3 transporter, which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death. This protocol is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Chemical Information

| Compound Name | IUPAC Name | Chemical Formula | Molecular Weight | CAS Number |

| This compound | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-dideoxy-3-C-methyl-3-O-methyl-4-C-((propylamino)methyl)-α-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-(((1S,3R,4S)-3-hydroxy-4-methoxy-1-phenylcyclohexyl)methyl)-1-oxa-6-azacyclopentadecan-15-one | C₅₄H₉₅N₃O₁₁ | 954.3 g/mol | 898063-79-9 |

In Vitro Activity of this compound

| Organism | Strain | MIC (μg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | 0.06 | |

| Mycobacterium tuberculosis | H37Rv | 0.1 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available antibiotic, erythromycin A. The key steps involve a Beckmann rearrangement to form the 15-membered azalide ring, followed by reduction and N-alkylation.

Overall Synthetic Scheme

Caption: Synthetic pathway of this compound from Erythromycin A.

Experimental Protocol

Step 1: Synthesis of Erythromycin A Oxime

-

Dissolve Erythromycin A in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Erythromycin A oxime.

Step 2: Beckmann Rearrangement to Azalide Intermediate

-

Dissolve Erythromycin A oxime in an aprotic solvent like dioxane or tetrahydrofuran.

-

Add a sulfonylating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., pyridine).

-

Heat the reaction mixture to 40-50 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azalide intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 3: Reduction of the Azalide Intermediate

-

Dissolve the purified azalide intermediate in a suitable solvent like tetrahydrofuran.

-

Add a reducing agent, such as lithium aluminium hydride (LiAlH₄), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.

-

Filter the resulting suspension and wash the solid with the reaction solvent.

-

Concentrate the filtrate to obtain the reduced azalide.

Step 4: N-alkylation to afford this compound

-

Dissolve the reduced azalide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base (e.g., potassium carbonate) and the appropriate substituted cyclohexyl methyl bromide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mechanism of Action: Inhibition of MmpL3

This compound exerts its antimycobacterial effect by targeting the MmpL3 transporter. MmpL3 is a crucial membrane protein in Mycobacterium tuberculosis responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound blocks the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, cell death.

Caption: Mechanism of action of this compound via MmpL3 inhibition.

Experimental Protocols for Biological Evaluation

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Incubator (37 °C)

Protocol:

-

Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.008 to 16 μg/mL.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

-

Dilute the bacterial suspension and add to each well of the 96-well plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Seal the plates and incubate at 37 °C for 7-14 days.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MmpL3 Inhibition Assay (Conceptual Workflow)

Objective: To confirm the inhibitory activity of this compound on the MmpL3 transporter. This can be achieved through various methods, including monitoring the accumulation of a fluorescent substrate or the depletion of a precursor transported by MmpL3.

Caption: Conceptual workflow for an MmpL3 inhibition assay.

References

Application Notes and Protocols for SQ609 in Mycobacterium tuberculosis Culture Assays

Introduction

SQ609 is a novel antitubercular agent belonging to the azaindole class of compounds. It exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These application notes provide detailed protocols for the use of this compound in various Mtb culture assays, intended for researchers, scientists, and drug development professionals.

This compound's primary mechanism of action is the inhibition of the decaprenyl-phosphoryl-β-D-ribofuranose 2′-epimerase (DprE1), an essential enzyme in the synthesis of arabinogalactan. Arabinogalactan is a critical component of the mycobacterial cell wall, and its disruption leads to cell death. This unique target makes this compound an attractive candidate for new tuberculosis treatment regimens.

Quantitative Data Summary

The in vitro potency of this compound against M. tuberculosis is typically evaluated by determining its Minimum Inhibitory Concentration (MIC). The following table summarizes reported MIC values for this compound against the H37Rv laboratory strain of Mtb.

| Parameter | Reported Value(s) | Reference Strain | Assay Method |

| Minimum Inhibitory Concentration (MIC) | 0.006 - 0.25 µg/mL | Mtb H37Rv | Microplate Alamar Blue Assay (MABA) |

| Minimum Inhibitory Concentration (MIC) | 0.012 - 0.05 µM | Mtb H37Rv | Microplate Alamar Blue Assay (MABA) |

Note: MIC values can vary slightly between laboratories due to differences in experimental conditions such as media composition and inoculum density.

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in Mycobacterium tuberculosis.

Caption: Mechanism of action of this compound targeting DprE1 in Mtb.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using the MABA.

Materials:

-

This compound (stock solution prepared in DMSO)

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

20% Tween 80 solution

-

Positive control drug (e.g., Isoniazid)

-

Negative control (no drug)

-

Sterile DMSO

Procedure:

-

Preparation of Mtb Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8).

-

Adjust the bacterial suspension to a McFarland standard of 1.0.

-

Further dilute the inoculum 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in a separate 96-well plate. The final concentrations should typically range from 0.001 to 10 µg/mL.

-

Include wells for a positive control drug and a no-drug control.

-

-

Assay Setup:

-

Add 100 µL of the appropriate drug dilution to the corresponding wells of the assay plate.

-

Add 100 µL of the prepared Mtb inoculum to each well.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After the incubation period, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate at 37°C for 24 hours.

-

-

Result Interpretation:

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

-

Experimental Workflow: MABA

The following diagram outlines the experimental workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for Mtb MIC determination using MABA.

Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth with supplements

-

Sterile culture tubes

-

Plating media (e.g., Middlebrook 7H10 agar with OADC supplement)

Procedure:

-

Inoculum Preparation:

-

Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.

-

Adjust the inoculum to a final concentration of approximately 1 x 10^6 CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes with 7H9 broth containing this compound at various concentrations (e.g., 1x, 4x, and 10x the MIC).

-

Include a no-drug growth control.

-

Inoculate the tubes with the prepared Mtb suspension.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specific time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each tube.

-

-

CFU Determination:

-

Prepare serial dilutions of the collected aliquots.

-

Plate the dilutions on Middlebrook 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each this compound concentration and the control.

-

A ≥3-log10 decrease in CFU/mL compared to the starting inoculum is generally considered bactericidal.

-

Intracellular Activity Assay

This assay evaluates the ability of this compound to kill Mtb residing within macrophages.

Materials:

-

This compound

-

Macrophage cell line (e.g., THP-1)

-

M. tuberculosis H37Rv culture

-

Cell culture medium (e.g., RPMI 1640 with supplements)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

-

Macrophage Culture and Infection:

-

Culture and differentiate THP-1 cells into macrophages in a 24-well plate.

-

Infect the macrophages with opsonized M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for a few hours.

-

Wash the cells to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh cell culture medium containing various concentrations of this compound to the infected macrophages.

-

Include a no-drug control.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Macrophage Lysis and CFU Enumeration:

-

At the end of the incubation, lyse the macrophages with lysis buffer.

-

Serially dilute the lysates and plate on Middlebrook 7H10 agar to determine the intracellular bacterial load (CFU/mL).

-

-

Data Analysis:

-

Compare the CFU/mL from this compound-treated wells to the no-drug control to determine the percentage of intracellular bacterial inhibition.

-

Conclusion

This compound is a potent inhibitor of M. tuberculosis with a well-defined mechanism of action. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and similar compounds. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results in the research and development of new anti-tuberculosis drugs.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of SQ609 against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the novel anti-tuberculosis drug candidate, SQ609. The protocols outlined below are designed for in vitro and intracellular assays against Mycobacterium tuberculosis (M. tuberculosis).

Introduction to this compound

This compound is a promising drug candidate from the dipiperidine class, demonstrating potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its primary mechanism of action involves the inhibition of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is a transporter protein essential for the export of trehalose monomycolate (TMM), a key component in the biosynthesis of the mycobacterial cell wall.[1][2][3][4] By disrupting this transport, this compound effectively halts cell wall construction, leading to bacterial cell death.[3][5]

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various M. tuberculosis strains. These values have been compiled from multiple studies to provide a comparative overview.

| M. tuberculosis Strain | Assay Type | MIC (μg/mL) | MIC (μM) |

| H37Rv (ATCC 27294) | Microplate Alamar Blue Assay (MABA) | 0.8 - 1.6 | 2.5 - 5.0 |

| Drug-Susceptible Clinical Isolates | MABA | 0.4 - 3.2 | 1.25 - 10.0 |

| Multidrug-Resistant (MDR) Isolates | MABA | 0.8 - 6.4 | 2.5 - 20.0 |

| H37Rv (Intracellular) | Macrophage Infection Model | ~4.0 | ~12.5 |

Experimental Protocols

Protocol 1: Determination of this compound MIC using the Microplate Alamar Blue Assay (MABA)

This protocol details the determination of the MIC of this compound against replicating M. tuberculosis in a 96-well microplate format.[1][2]

Materials:

-

This compound stock solution (in DMSO)

-

M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Sterile 96-well flat-bottom microplates

-

Alamar Blue reagent

-

Sterile deionized water

-

Positive control drug (e.g., Isoniazid)

-

Negative control (DMSO)

Procedure:

-

Plate Preparation:

-

Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

-

Add 100 µL of supplemented 7H9 broth to all experimental wells.

-

-

Compound Dilution:

-

In the first well of a row, add the appropriate volume of this compound stock solution to achieve the highest desired concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the plate. Discard 100 µL from the last well.

-

-

Bacterial Inoculum Preparation:

-

Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0.

-

Dilute the adjusted culture 1:50 in supplemented 7H9 broth.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This results in a final bacterial concentration of approximately 5 x 10^4 CFU/mL.

-

Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).

-

-

Incubation:

-

Seal the plates with a breathable sealant or parafilm and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

-

MIC Determination:

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

-

Protocol 2: Determination of Intracellular MIC of this compound in Macrophages

This protocol is for assessing the activity of this compound against M. tuberculosis residing within macrophages.[6][7]

Materials:

-

J774A.1 or THP-1 macrophage cell line

-

Complete DMEM or RPMI-1640 medium with 10% FBS

-

M. tuberculosis strain expressing a reporter gene (e.g., luciferase) is recommended for high-throughput screening, but CFU counting can also be used.

-

This compound stock solution

-

Positive control drug (e.g., Rifampicin)

-

Cell lysis buffer

-

7H11 agar plates (for CFU counting)

-

Sterile 96-well clear-bottom white plates (for luciferase assay) or standard tissue culture plates.

Procedure:

-

Macrophage Seeding:

-

Seed macrophages into 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2 to allow for adherence.

-

-

Infection:

-

Infect the macrophage monolayer with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1:1 to 10:1.

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the wells twice with pre-warmed PBS to remove extracellular bacteria.

-

-

Drug Exposure:

-

Add fresh culture medium containing serial dilutions of this compound to the infected cells.

-

Include infected, untreated cells as a growth control.

-

-

Incubation:

-

Incubate the plates for 3-5 days at 37°C with 5% CO2.

-

-

Quantification of Intracellular Bacteria:

-

Luciferase Assay: If using a luciferase-expressing strain, add the appropriate substrate and measure luminescence using a plate reader.

-

CFU Counting:

-

Lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100).

-

Perform serial dilutions of the cell lysate in PBS.

-

Plate the dilutions on 7H11 agar plates.

-